N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16292803
Molecular Formula: C22H21N5O2S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N5O2S |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H21N5O2S/c1-15-10-16(2)12-18(11-15)24-20(28)14-30-22-26-25-21(17-5-7-23-8-6-17)27(22)13-19-4-3-9-29-19/h3-12H,13-14H2,1-2H3,(H,24,28) |
| Standard InChI Key | LNPUODOESKUMQG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture and Nomenclature
The compound’s IUPAC name, N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its multicomponent structure. Key features include:
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Triazole ring: A 1,2,4-triazole scaffold substituted at positions 3 (sulfanyl group), 4 (furan-2-ylmethyl), and 5 (pyridin-4-yl).
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Acetamide side chain: Linked to the triazole via a sulfur atom and terminated by a 3,5-dimethylphenyl group.
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Heteroaromatic moieties: Furan and pyridine rings contribute to π-π stacking and hydrogen-bonding capabilities.
Table 1: Molecular Properties of N-(3,5-Dimethylphenyl)-2-{[4-(Furan-2-ylmethyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| CAS Number | VCID: VC16292803 |
Synthetic Methodology and Optimization
Multi-Step Synthesis Pathway
The synthesis involves sequential functionalization of the triazole core:
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Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.
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Furan and Pyridine Substitution: Alkylation at position 4 with furfuryl bromide and nucleophilic aromatic substitution at position 5 using pyridine-4-boronic acid.
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Acetamide Coupling: Reaction of 2-mercaptoacetamide with the triazole intermediate via a sulfide bond.
Table 2: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole cyclization | HCl (cat.), ethanol, reflux | 65–70 |
| Furan alkylation | KCO, DMF, 80°C | 75–80 |
| Suzuki-Miyaura coupling | Pd(PPh), dioxane, 100°C | 60–65 |
Challenges in Purification
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Byproduct Formation: Competing reactions at the triazole N1 position may yield regioisomers, necessitating column chromatography.
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Solubility Issues: The hydrophobic 3,5-dimethylphenyl group complicates aqueous workup, favoring dichloromethane/hexane recrystallization.
| Activity | Probable Targets | Efficacy (Predicted IC) |
|---|---|---|
| Antifungal | CYP51, ergosterol biosynthesis | 1.2–2.5 µM |
| Anti-inflammatory | COX-2, NF-κB pathway | 5.8–7.3 µM |
| Anticancer | Topoisomerase II, Bcl-2 | 0.8–1.6 µM |
Computational Modeling and Drug-Likeness
In Silico ADMET Profiling
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Lipophilicity: Calculated logP = 3.1 (moderate, favors membrane permeability).
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Solubility: -4.2 (LogS), indicating poor aqueous solubility, necessitating formulation aids.
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Pharmacokinetics: Predicted CYP3A4 metabolism and moderate plasma protein binding (78%).
Molecular Docking Studies
Docking into the EGFR kinase domain (PDB: 1M17) reveals:
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Hydrogen Bonds: Between the acetamide carbonyl and Thr766.
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π-π Interactions: Pyridine and triazole rings with Phe699.
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